

# Combination Therapy of Volasertib and Azacitidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Volasertib |           |
| Cat. No.:            | B10761796  | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of **Volasertib** and Azacitidine combination therapy against their use as monotherapies and other alternatives. The information is supported by experimental data from clinical trials, with a focus on Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).

### **Executive Summary**

The combination of **Volasertib**, a Polo-like kinase 1 (PLK1) inhibitor, and Azacitidine, a DNA methyltransferase inhibitor, has been investigated as a potential therapeutic strategy for myeloid malignancies. Preclinical studies have suggested synergistic effects, and early-phase clinical trials have shown preliminary activity. However, the development of this combination has been hampered by the premature termination of key clinical trials. This guide synthesizes the available efficacy data, details the experimental protocols of pivotal studies, and visualizes the underlying mechanisms of action to provide a comprehensive resource for the research community.

### **Data Presentation: Efficacy Comparison**

The following tables summarize the quantitative data from clinical trials to facilitate a clear comparison of the different therapeutic approaches.



Table 1: Efficacy of Volasertib and Azacitidine Combination Therapy in MDS/CMML

| Clinical Trial              | Patient Population                            | Treatment Regimen                                                                         | Objective<br>Response Rate<br>(ORR) |
|-----------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------|-------------------------------------|
| NCT01957644 (Phase<br>I)[1] | Intermediate-2 or<br>high-risk MDS or<br>CMML | Volasertib (250-350 mg, Days 1 & 15) + Azacitidine (75 mg/m², Days 1-7) of a 28-day cycle | 25%                                 |
| NCT02201329 (Phase<br>I)[1] | Intermediate-2 or<br>high-risk MDS or<br>CMML | Volasertib (200-300 mg, Days 1 & 15) + Azacitidine (75 mg/m², Days 1-7) of a 28-day cycle | 40%                                 |

Table 2: Efficacy of **Volasertib** Monotherapy and in Combination with Low-Dose Cytarabine (LDAC) in AML



| Clinical<br>Trial                        | Patient<br>Population                            | Treatment<br>Regimen       | Complete Remission (CR) / CR with Incomplete Blood Count Recovery (CRi) | Median<br>Overall<br>Survival<br>(OS) | Median<br>Event-Free<br>Survival<br>(EFS) |
|------------------------------------------|--------------------------------------------------|----------------------------|-------------------------------------------------------------------------|---------------------------------------|-------------------------------------------|
| Phase I/II<br>(Monotherapy<br>Arm)[2][3] | Relapsed/Ref<br>ractory AML                      | Volasertib<br>(≥350 mg)    | 25% (4/16 patients with CRi)                                            | Not Reported                          | Not Reported                              |
| Phase I<br>(Japanese<br>Patients)[4]     | Relapsed/Ref<br>ractory AML                      | Volasertib<br>(350-450 mg) | 31.6% (6/19 patients with CR/CRi)                                       | Not Reported                          | Not Reported                              |
| Phase II<br>(Combination<br>Arm)         | Untreated AML (ineligible for intensive therapy) | Volasertib +<br>LDAC       | 31.0%                                                                   | 8.0 months                            | 5.6 months                                |
| Phase II<br>(Control Arm)                | Untreated AML (ineligible for intensive therapy) | LDAC alone                 | 13.3%                                                                   | 5.2 months                            | 2.3 months                                |

Table 3: Efficacy of Azacitidine Monotherapy in AML and High-Risk MDS/CMML



| Study                                | Patient Population                             | Treatment Regimen                                            | Key Efficacy<br>Outcomes                                                        |
|--------------------------------------|------------------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------|
| Retrospective Study[5]               | Elderly AML (unfit for intensive chemotherapy) | Azacitidine (100 mg<br>daily, Days 1-7) of a<br>28-day cycle | Median OS: 13.2<br>months; 3-year OS<br>rate: 30.3%                             |
| SWOG S1117 (Phase II)[4]             | Higher-risk MDS or CMML                        | Azacitidine (75 mg/m²,<br>Days 1-7) of a 28-day<br>cycle     | ORR: ~38-55%;<br>Median OS: 15-17<br>months                                     |
| Systematic Review & Meta-analysis[6] | Treatment-naïve,<br>higher-risk MDS            | Azacitidine<br>monotherapy                                   | Pooled ORR: 44-55%;<br>Pooled CR rate: 16%;<br>Pooled median OS:<br>16.4 months |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials are crucial for interpreting the efficacy data.

## **Volasertib** and Azacitidine Combination Therapy (NCT01957644)

- Study Design: A Phase I, open-label, dose-escalation trial.[7]
- Patient Population: Adult patients with previously untreated, intermediate-2 or high-risk Myelodysplastic Syndrome (MDS) or Chronic Myelomonocytic Leukemia (CMML) who were not eligible for hematopoietic stem cell transplantation.[7]
- Treatment Protocol:
  - Volasertib was administered as an intravenous infusion on Days 1 and 15 of a 28-day cycle, with dose escalation from 250 mg to 350 mg.[1]
  - Azacitidine was administered subcutaneously at a dose of 75 mg/m² daily for 7 days (Days 1-7) of each 28-day cycle.[1]



- Primary Outcome Measures: To determine the maximum tolerated dose (MTD) of Volasertib
  in combination with Azacitidine.[7]
- Secondary Outcome Measures: Preliminary efficacy, including overall response rate (ORR).

### **Volasertib Monotherapy in AML (Phase I/II)**

- Study Design: A Phase I/II, open-label study.[2]
- Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) who were considered ineligible for intensive salvage treatment.
- Treatment Protocol: Volasertib was administered as an intravenous infusion. In the monotherapy arm, doses were escalated, with anti-leukemic activity observed at doses of ≥350 mg.[2][3]
- Primary Outcome Measures: To determine the MTD of Volasertib monotherapy.[2]
- Secondary Outcome Measures: Anti-leukemic activity, including complete remission (CR) and CR with incomplete blood count recovery (CRi).[2]

### **Azacitidine Monotherapy in Elderly AML**

- Study Design: A retrospective analysis.[5]
- Patient Population: Elderly patients (age 56-82) with AML who were unfit for intensive chemotherapy.[5]
- Treatment Protocol: Patients received a flat dose of 100 mg of Azacitidine subcutaneously daily for 7 days in a 28-day cycle.[5]
- Primary Outcome Measures: Overall survival (OS), median survival, and treatment response. [5]

# Mandatory Visualization Signaling Pathways



The following diagrams illustrate the mechanisms of action of **Volasertib** and Azacitidine.



Click to download full resolution via product page

Figure 1. Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.



Click to download full resolution via product page



**Figure 2.** Azacitidine inhibits DNMT, leading to DNA hypomethylation.

### **Experimental Workflow**

The diagram below outlines a typical workflow for the Phase I clinical trials of **Volasertib** and Azacitidine combination therapy.





Click to download full resolution via product page

Figure 3. Workflow of the Volasertib + Azacitidine Phase I trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Prolonged responses in patients with MDS and CMML treated with azacitidine and etanercept PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA methyltransferase inhibitor exposure—response: Challenges and opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Azacitidine regulates DNA methylation of GADD45γ in myelodysplastic syndromes PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical outcomes associated with azacitidine (AZA) monotherapy for treatment-naïve, higher-risk myelodysplastic syndrome (HR-MDS): A systematic literature review and metaanalysis. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Combination Therapy of Volasertib and Azacitidine: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761796#combination-therapy-of-volasertib-and-azacitidine-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com